2,2-dimethyl-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide
Overview
Description
2,2-dimethyl-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzodioxin ring system, which is a fused ring structure containing both benzene and dioxin rings, and a benzoyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 2,2-dimethyl-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide typically involves several steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxybenzene derivative and an appropriate dihalide.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzodioxin ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Propanamide Group: The final step involves the reaction of the benzodioxin derivative with 2,2-dimethylpropanoyl chloride in the presence of a base, such as pyridine, to form the desired compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2,2-dimethyl-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the benzodioxin ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: Researchers have explored its potential as a bioactive molecule, investigating its interactions with biological targets and its effects on cellular processes.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Its unique chemical structure makes it suitable for use in the development of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects on cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity and therapeutic potential.
Comparison with Similar Compounds
2,2-dimethyl-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide can be compared with other similar compounds, such as:
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide: This compound features a sulfonamide group instead of the propanamide group, leading to different chemical and biological properties.
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylbutanamide: This compound has a butanamide group, which may affect its reactivity and interactions with biological targets.
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpentanamide: The presence of a pentanamide group introduces additional steric effects, potentially altering its chemical behavior and biological activity.
Properties
IUPAC Name |
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,3)19(23)21-15-12-17-16(24-9-10-25-17)11-14(15)18(22)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVHYFSTMMXDBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1C(=O)C3=CC=CC=C3)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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